molecular formula C24H25FN4O4 B4519765 6-(3,4-dimethoxyphenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

6-(3,4-dimethoxyphenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

Cat. No.: B4519765
M. Wt: 452.5 g/mol
InChI Key: OKLKQJCXOYYMEQ-UHFFFAOYSA-N
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Description

6-(3,4-dimethoxyphenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a complex organic compound with a unique structure that includes a pyridazinone core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Substitution Reactions: Introduction of the 3,4-dimethoxyphenyl and 4-fluorophenyl groups through nucleophilic aromatic substitution.

    Piperazine Derivative Formation: The piperazine ring is introduced via nucleophilic substitution reactions with appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially forming alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further analyzed for their chemical and biological properties.

Scientific Research Applications

6-(3,4-dimethoxyphenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: The compound is used to investigate its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound to study cellular processes and pathways.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-dimethoxyphenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is unique due to its specific substitution pattern and the presence of both piperazine and pyridazinone moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O4/c1-32-21-9-3-17(15-22(21)33-2)20-8-10-23(30)29(26-20)16-24(31)28-13-11-27(12-14-28)19-6-4-18(25)5-7-19/h3-10,15H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLKQJCXOYYMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(3,4-dimethoxyphenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
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6-(3,4-dimethoxyphenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
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6-(3,4-dimethoxyphenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
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6-(3,4-dimethoxyphenyl)-2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

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